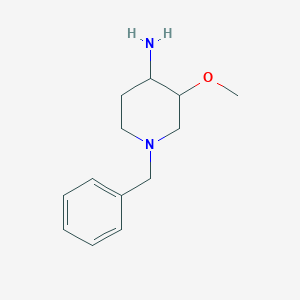

1-Benzyl-3-methoxy-piperidin-4-ylamine

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-3-methoxypiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-13-10-15(8-7-12(13)14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNKZZNINUCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 3 Methoxy Piperidin 4 Ylamine and Analogues

Precursor-Based Synthetic Approaches to 1-Benzyl-3-methoxy-piperidin-4-ylamine Derivatives

The construction of the this compound scaffold relies on foundational organic reactions that assemble the piperidine (B6355638) ring and introduce the key functional groups. These methods are often versatile, allowing for the synthesis of a library of related derivatives.

Strecker-Type Condensation Pathways for Amino Piperidine Formation

The Strecker synthesis, a well-established method for producing α-amino acids, can be adapted for the formation of aminopiperidines. This approach typically involves a three-component reaction between an aldehyde, an amine, and a cyanide source. nih.gov In the context of this compound, a suitable precursor such as 1-benzyl-3-methoxypiperidin-4-one (B1283583) would be the starting point.

The key steps in this pathway would involve:

Reaction of the piperidinone with an amine (e.g., ammonia (B1221849) or a primary amine) to form an intermediate imine.

Addition of a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to the imine to generate an α-aminonitrile.

Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by decarboxylation, or reduction to the target amine.

While the classical Strecker reaction is a powerful tool, modern variations may employ different reagents or catalysts to improve yields and stereoselectivity. nih.gov

N-Alkylation and N-Benzylation Strategies in Piperidine Synthesis

The introduction of the N-benzyl group is a critical step in the synthesis of the target compound. This is typically achieved through N-alkylation or N-benzylation of a piperidine precursor. A common strategy involves the reaction of a secondary amine (e.g., 3-methoxy-piperidin-4-ylamine) with an alkylating agent. researchgate.netchemicalforums.com

Standard conditions for N-benzylation include:

Reagents : Benzyl (B1604629) halides (e.g., benzyl bromide or benzyl chloride) are frequently used as the benzyl source.

Base : A base such as potassium carbonate or triethylamine (B128534) is often employed to neutralize the acid generated during the reaction. researchgate.net

Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is typically used. researchgate.net

Reductive amination is another powerful technique for N-alkylation. nih.gov This method involves the reaction of a piperidine precursor with an aldehyde (in this case, benzaldehyde) in the presence of a reducing agent, such as sodium triacetoxyborohydride.

| Method | Alkylating Agent | Typical Base | Common Solvent | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Alkylation | Benzyl bromide/chloride | K₂CO₃, Et₃N | DMF, Acetonitrile | Simple procedure, readily available reagents | Potential for over-alkylation, harsh conditions may be required |

| Reductive Amination | Benzaldehyde | None (reducing agent used) | Dichloroethane, Methanol | Milder conditions, high yields | Requires a suitable reducing agent |

Stereoselective Synthesis of Enantiomerically Pure this compound Analogues

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure analogues. These techniques are crucial for investigating the biological activity of individual stereoisomers.

Asymmetric Catalytic Hydrogenation of Piperidine Precursors

Asymmetric catalytic hydrogenation is a highly efficient method for the enantioselective synthesis of chiral piperidines. nih.gov This approach typically involves the hydrogenation of a prochiral pyridine (B92270) or tetrahydropyridine (B1245486) precursor using a chiral catalyst. researchgate.netacs.org Iridium and rhodium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands, have proven to be particularly effective in these transformations. nih.govacs.org

For the synthesis of analogues of this compound, a suitably substituted pyridine could be subjected to asymmetric hydrogenation to establish the desired stereochemistry at the piperidine ring. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. nih.gov

| Catalyst System | Precursor Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Ligand | N-Alkylpyridinium salts | >90% | acs.org |

| [Rh(COD)₂]BF₄ / Chiral Phosphine | Substituted Pyridines | Up to 99% | nih.gov |

Diastereoselective Transformation Strategies

When a molecule contains multiple stereocenters, controlling the relative stereochemistry is essential. Diastereoselective transformations are employed to selectively form one diastereomer over others. researchgate.net In the synthesis of this compound analogues, this can be achieved through various strategies, including substrate-controlled and reagent-controlled reactions.

For instance, the reduction of a 1-benzyl-3-methoxypiperidin-4-one precursor with a bulky reducing agent may favor the formation of one diastereomer of the corresponding alcohol due to steric hindrance. Subsequent conversion of the alcohol to the amine would then yield a diastereomerically enriched product.

Optical Resolution Techniques for Chiral Separation

When a stereoselective synthesis is not feasible or results in a mixture of enantiomers, optical resolution can be employed to separate the individual stereoisomers. dicp.ac.cn Common methods for the resolution of chiral amines like this compound analogues include:

Formation of Diastereomeric Salts : The racemic amine is reacted with a chiral acid (e.g., tartaric acid or mandelic acid) to form a pair of diastereomeric salts. psu.edu These salts often have different solubilities, allowing for their separation by fractional crystallization. google.com

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase can be a powerful tool for the analytical and preparative separation of enantiomers. nih.gov The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.

The choice of resolution technique depends on the specific properties of the compound and the scale of the separation required.

Advanced Cross-Coupling Methodologies for Substituted Piperidines

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including functionalized piperidines.

Suzuki-Miyaura Coupling in Piperidine Framework Construction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely employed in the pharmaceutical industry for the construction of C-C bonds, particularly for creating biaryl or aryl-heterocycle linkages. mdpi.com

While direct synthesis of the this compound framework using a Suzuki-Miyaura coupling as the key ring-forming step is not prominently described, this methodology is highly relevant for the synthesis of its analogues, particularly those bearing aryl or heteroaryl substituents on the piperidine ring. For instance, a suitably functionalized piperidine precursor containing a halide or triflate could be coupled with an arylboronic acid to introduce a substituent at a specific position.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates.

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Role | Examples |

| Catalyst | Facilitates the cross-coupling reaction | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | Stabilizes the catalyst and influences reactivity | Phosphines (e.g., PPh₃, SPhos), N-heterocyclic carbenes (NHCs) |

| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, DMF, Water |

The functional group tolerance of the Suzuki-Miyaura coupling makes it a powerful tool for late-stage functionalization in the synthesis of complex molecules.

Derivatization and Functionalization Strategies of the this compound Scaffold

The primary amine and methoxy (B1213986) groups of this compound offer versatile handles for further chemical modification, allowing for the exploration of the structure-activity relationship (SAR) of its derivatives.

Chemical Modulation of Amine and Methoxy Functionalities

The primary amine at the 4-position of the piperidine ring is a key site for derivatization. Its nucleophilicity allows for a wide range of reactions to introduce diverse functional groups. Standard N-alkylation or reductive amination reactions can be employed to introduce various alkyl or substituted benzyl groups.

The methoxy group at the 3-position is generally more stable but can be cleaved under harsh conditions (e.g., using strong Lewis acids like BBr₃) to yield the corresponding alcohol. This hydroxyl group can then be further functionalized through esterification, etherification, or conversion to other functional groups, providing another avenue for structural diversification.

Formation of Amide, Sulfonamide, and Carbamate Derivatives

The primary amine of this compound is readily converted into a variety of important functional groups, including amides, sulfonamides, and carbamates. These moieties are prevalent in many biologically active compounds.

Amide Formation: Amide bond formation is one of the most fundamental reactions in organic synthesis. The primary amine can be acylated using a variety of reagents, such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., HATU, HOBt/EDCI). These reactions are typically high-yielding and tolerate a wide range of functional groups.

Sulfonamide Formation: Sulfonamides are a key class of compounds with a broad spectrum of biological activities. mdpi.com The synthesis of sulfonamide derivatives of this compound can be achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base, such as triethylamine or pyridine. mdpi.com

Carbamate Formation: Carbamates are another important functional group in medicinal chemistry. They can be synthesized from the primary amine through several methods. One common approach involves the reaction with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. Alternatively, a three-component coupling of the amine, carbon dioxide, and a halide can be employed under specific catalytic conditions. organic-chemistry.org Another method involves reacting the amine with an isocyanate.

Table 2: General Schemes for Derivatization of the 4-Amino Group

| Derivative | Reagents and Conditions | General Structure |

| Amide | R-COCl, Base (e.g., Et₃N) or R-COOH, Coupling Agent (e.g., HATU) | |

| Sulfonamide | R-SO₂Cl, Base (e.g., Pyridine) | |

| Carbamate | R-OCOCl, Base or R-NCO |

(Note: 'R' represents a variable organic substituent)

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the generation of libraries of analogues for biological screening and the development of new chemical entities.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the types and numbers of proton and carbon environments in the molecule.

The ¹H NMR spectrum of 1-Benzyl-3-methoxy-piperidin-4-ylamine would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, the methoxy (B1213986) group, and the amine group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm), while the aliphatic protons of the piperidine ring would be found in the more shielded, upfield region. The methoxy protons would present as a sharp singlet, and the protons of the benzylic methylene (B1212753) group would likely appear as a singlet as well.

The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum would display signals for the aromatic carbons of the benzyl group, the aliphatic carbons of the piperidine ring, the methoxy carbon, and the benzylic methylene carbon. The chemical shifts of these carbons are indicative of their hybridization and the nature of their substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzyl-CH₂ | 3.50 (s, 2H) | 63.0 |

| Benzyl-C (ipso) | - | 138.5 |

| Benzyl-C (ortho) | 7.30 (d, 2H) | 129.0 |

| Benzyl-C (meta) | 7.35 (t, 2H) | 128.5 |

| Benzyl-C (para) | 7.25 (t, 1H) | 127.0 |

| Piperidine-H2 | 2.80 (m, 1H), 2.10 (m, 1H) | 54.0 |

| Piperidine-H3 | 3.40 (m, 1H) | 78.0 |

| Piperidine-H4 | 2.90 (m, 1H) | 52.0 |

| Piperidine-H5 | 1.90 (m, 1H), 1.60 (m, 1H) | 28.0 |

| Piperidine-H6 | 2.70 (m, 1H), 2.20 (m, 1H) | 53.0 |

| Methoxy-OCH₃ | 3.30 (s, 3H) | 56.0 |

| Amine-NH₂ | 1.50 (br s, 2H) | - |

Note: This table is illustrative and not based on experimentally recorded data.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the placement of the benzyl group on the piperidine nitrogen and the methoxy group at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the piperidine ring (i.e., cis vs. trans relationship between the methoxy and amino groups).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular weight of the parent ion. This allows for the determination of the elemental formula of this compound, confirming that the synthesized compound has the expected atomic composition. For C₁₃H₂₀N₂O, the expected exact mass would be calculated and compared to the experimental value.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the protonated molecule [M+H]⁺) to generate a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the benzyl group, losses from the piperidine ring, and cleavage of the methoxy and amino substituents. A key fragment would be the tropylium (B1234903) ion (m/z 91), which is characteristic of benzyl groups. The study of these fragmentation pathways provides corroborative evidence for the proposed structure. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 221.1654 | [M+H]⁺ |

| 130.1287 | [M+H - C₇H₇]⁺ |

| 91.0548 | [C₇H₇]⁺ (Tropylium ion) |

Note: This table is illustrative and not based on experimentally recorded data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether (methoxy) group, and C-N stretching of the amine. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C-O Stretch (Ether) | 1050-1150 | 1050-1150 |

| C-N Stretch (Amine) | 1020-1250 | 1020-1250 |

Note: This table is illustrative and not based on experimentally recorded data.

Following a comprehensive search of available scientific literature and chemical databases, specific experimental data for the compound "this compound" pertaining to its Ultraviolet-Visible (UV-Vis) spectroscopy and single-crystal X-ray diffraction is not available.

Consequently, it is not possible to generate the detailed article with the specific data tables and in-depth analysis as requested in the provided outline. The required research findings for the subsections on electronic transitions, crystallographic analysis, and conformational analysis in the crystalline state for this exact molecule have not been published in the accessible literature.

While general information exists on the spectroscopic and crystallographic properties of related piperidine derivatives, applying that data to "this compound" would be scientifically inaccurate and speculative. Authoritative and precise data, such as absorption maxima (λmax) for UV-Vis and unit cell parameters for X-ray diffraction, is essential for the level of detail requested and can only be obtained from direct experimental investigation of the compound .

Computational and Theoretical Chemistry Studies of 1 Benzyl 3 Methoxy Piperidin 4 Ylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) and ab initio methods are powerful tools for calculating the ground-state electronic structure of molecules. researchgate.net DFT methods, such as the widely used B3LYP functional, calculate the electron density to determine the energy and properties of a system. aun.edu.egnih.govepstem.net Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without using experimental data. researchgate.net

For 1-Benzyl-3-methoxy-piperidin-4-ylamine, these calculations would typically be performed with a basis set like 6-31G(d) or 6-311G++(d,p) to obtain an optimized molecular geometry. researchgate.netaun.edu.egnih.gov This process yields key information on bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional structure of the molecule. The calculations for piperidine (B6355638) derivatives have shown that DFT methods, particularly B3LYP, provide optimized geometric parameters that align well with experimental values. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C-N (piperidine ring) | 1.47 Å |

| C-O (methoxy) | 1.43 Å | |

| N-C (benzyl) | 1.46 Å | |

| C-N (amine) | 1.45 Å | |

| Bond Angle | C-N-C (piperidine ring) | 111.5° |

| C-O-C (methoxy) | 118.0° | |

| Dihedral Angle | C-C-N-C (benzyl group) | -175.0° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactive nature. nih.govnih.gov

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Hypothetical Data)

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.9 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.9 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.45 |

| Chemical Softness | S | 1 / (2η) | 0.20 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.35 |

| Electrophilicity Index | ω | χ² / (2η) | 2.29 |

Note: The data in this table is hypothetical. A smaller energy gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface.

Different colors on the MEP surface represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons. These sites are susceptible to attack by electrophiles. In this compound, these would likely be around the nitrogen and oxygen atoms. nih.govnih.gov

Blue: Regions of most positive electrostatic potential, which are electron-deficient. These sites are targets for nucleophiles. These areas are typically found around hydrogen atoms, particularly the amine hydrogens. nih.govnih.gov

Green: Regions of neutral potential.

Molecular Modeling and Simulation Techniques

While quantum calculations focus on the electronic structure, molecular modeling techniques explore the physical movements and conformational possibilities of a molecule.

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Identifying the most stable, low-energy conformers is critical as the molecule's conformation often dictates its biological activity and physical properties. researchgate.net

Table 3: Illustrative Relative Energies of Conformers for this compound (Hypothetical Data)

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Chair, all substituents equatorial | 0.00 |

| 2 | Chair, methoxy (B1213986) group axial | +1.5 |

| 3 | Chair, amine group axial | +2.1 |

| 4 | Twist-boat | +5.8 |

Note: The data in this table is hypothetical and illustrates that different spatial arrangements have different energy levels.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility, interaction with solvent molecules, and potential binding modes with biological targets. These simulations model the atomic-level forces and subsequent movements, offering a detailed view of the molecule's behavior in a simulated environment, such as in an aqueous solution or within a protein binding pocket.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with water molecules to mimic physiological conditions. The system is then subjected to a series of energy minimization steps to remove any unfavorable atomic clashes. Following minimization, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. During the production run, the trajectories of all atoms are saved at regular intervals, providing a detailed record of the molecule's dynamic behavior.

Analysis of the MD simulation trajectories can reveal important information about the conformational landscape of this compound. For instance, the flexibility of the piperidine ring and the rotational freedom of the benzyl (B1604629) and methoxy groups can be assessed. Key dihedral angles can be monitored to identify the most populated conformations and the energy barriers between them. Such studies on related piperidine derivatives have shown that the piperidine ring typically adopts a chair conformation, with substituents occupying either axial or equatorial positions depending on steric and electronic factors. researchgate.net

Furthermore, MD simulations can elucidate the role of the amine and methoxy groups in forming hydrogen bonds with surrounding water molecules. The stability and lifetime of these hydrogen bonds can be quantified, providing a measure of the molecule's solvation properties. In the context of drug design, MD simulations are frequently employed to study the stability of a ligand-receptor complex. mdpi.com For this compound, simulations of its complex with a target protein could reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. rsc.orgnih.gov

Interactive Data Table: Key Parameters in a Typical MD Simulation of this compound

| Parameter | Value | Description |

| Force Field | AMBER, CHARMM, or GROMOS | A set of empirical potential energy functions used to calculate the forces between atoms. |

| Water Model | TIP3P or SPC/E | A model used to represent water molecules in the simulation. |

| Box Type | Cubic or Rectangular | The shape of the simulation box containing the molecule and solvent. |

| Temperature | 300 K | The temperature at which the simulation is run, typically close to physiological temperature. |

| Pressure | 1 atm | The pressure at which the simulation is run, typically atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | The total time over which the molecular trajectory is simulated. |

| Time Step | 2 fs | The small interval of time between successive calculations of forces and positions. |

Computational NMR and IR Spectra Prediction for Validation

Computational prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serves as a crucial tool for the validation of molecular structures and for the interpretation of experimental data. For this compound, theoretical spectra can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). These predicted spectra can then be compared with experimentally obtained spectra to confirm the synthesized structure and to aid in the assignment of spectral peaks.

The prediction of NMR chemical shifts typically involves optimizing the geometry of the molecule at a chosen level of theory and then calculating the magnetic shielding tensors for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted shifts is dependent on the level of theory, the basis set, and the inclusion of solvent effects. For complex molecules like this compound, a good correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts would provide strong evidence for the proposed structure. nih.gov

The combination of experimental and computational spectroscopy offers a powerful approach for the structural elucidation of novel compounds. In cases where experimental data may be ambiguous, computational predictions can help to resolve uncertainties and provide a more detailed understanding of the molecule's spectroscopic properties.

Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for this compound (Hypothetical Data)

| ¹³C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (Benzyl CH₂) | 62.5 | 62.1 |

| C (Piperidine C2) | 55.8 | 55.4 |

| C (Piperidine C3) | 78.2 | 77.9 |

| C (Piperidine C4) | 50.1 | 49.8 |

| C (Piperidine C5) | 28.9 | 28.5 |

| C (Piperidine C6) | 54.3 | 53.9 |

| C (Methoxy CH₃) | 56.7 | 56.3 |

| C (Aromatic C1) | 138.4 | 138.0 |

| C (Aromatic C2/C6) | 129.5 | 129.2 |

| C (Aromatic C3/C5) | 128.8 | 128.5 |

| C (Aromatic C4) | 127.6 | 127.3 |

| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C-H Stretch (Aromatic) | 3050 | 3048 |

| C-H Stretch (Aliphatic) | 2940 | 2935 |

| C-O-C Stretch | 1100 | 1095 |

Mechanistic Investigations of Reactions Involving 1 Benzyl 3 Methoxy Piperidin 4 Ylamine

Reaction Pathway Elucidation for Synthetic Transformations

Specific, detailed elucidation of the reaction pathway for the synthesis of 1-Benzyl-3-methoxy-piperidin-4-ylamine is not prominently featured in available research. General synthetic strategies for substituted piperidines, however, can provide a hypothetical framework. The synthesis of a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starting from 1-benzylpiperidin-4-one, proceeds through a multi-step sequence including a Strecker-type condensation, hydrolysis, and acylation. acs.orgresearchgate.net It is plausible that a synthesis of this compound could involve a multi-step pathway starting from a suitably substituted piperidone precursor. The mechanistic steps would likely involve nucleophilic additions, reductions, and potentially protecting group strategies, common in the synthesis of complex heterocyclic amines.

Catalytic Role and Reaction Mechanism Studies

There is no available research that specifically details a catalytic role for this compound or provides mechanistic studies of its catalytic activity. While substituted piperidines can act as organocatalysts or ligands in metal-catalyzed reactions, the specific catalytic applications of this compound have not been reported. Studies on other piperidine (B6355638) derivatives have shown their potential in catalysis. For example, the rhodium-catalyzed asymmetric reductive Heck reaction has been used to synthesize enantiomerically enriched 3-substituted piperidines. acs.org The mechanism of such reactions involves steps like oxidative addition, carbometalation, and reductive elimination. However, this information is general to the class of compounds and not specific to this compound.

Without dedicated studies on this compound, any discussion of its reaction mechanisms or catalytic role would be speculative and not based on published scientific evidence.

Application As a Chemical Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Pharmacologically Relevant Scaffolds

The 4-aminopiperidine (B84694) scaffold, of which 1-benzyl-3-methoxy-piperidin-4-ylamine is a prime example, is a privileged structure in medicinal chemistry due to its frequent appearance in molecules targeting a variety of biological pathways. This framework is particularly significant in the development of agents for infectious diseases and neurological disorders.

Research into novel therapeutics has demonstrated the utility of substituted piperidines in creating potent antagonists for chemokine receptors, such as CCR5, which is a critical co-receptor for HIV entry into host cells. google.com The synthesis of such antagonists often involves the elaboration of a piperidine (B6355638) core, similar to this compound, to introduce the necessary pharmacophoric elements for receptor binding. The strategic placement of substituents on the piperidine ring is crucial for achieving high affinity and selectivity.

Furthermore, the 4-aminopiperidine core has been identified as a key component in the development of cognition-enhancing drugs. nih.gov Derivatives of this scaffold have been shown to possess significant nootropic activity, potentially offering new avenues for the treatment of neurodegenerative diseases like Alzheimer's disease. In this context, this compound represents a valuable starting material for the synthesis of new chemical entities with the potential to modulate cognitive function.

In the field of virology, the 4-aminopiperidine scaffold has been discovered to be a potent inhibitor of Hepatitis C virus (HCV) assembly. nih.gov A high-throughput screening campaign identified this chemotype as a promising starting point for the development of novel anti-HCV agents that act via a mechanism distinct from currently approved direct-acting antivirals. The ability to modify the 4-aminopiperidine core allows for the optimization of antiviral potency and pharmacokinetic properties.

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from 4-Aminopiperidine Cores

| Therapeutic Area | Target | Example Scaffold Class | Reference |

| HIV/AIDS | CCR5 Receptor | Substituted Piperidines | google.com |

| Neurodegenerative Diseases | Cognition Enhancement | 4-Aminopiperidine Analogues | nih.gov |

| Virology | Hepatitis C Virus Assembly | 4-Aminopiperidine Derivatives | nih.gov |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The primary amine functionality of this compound makes it an ideal candidate for integration into such reaction sequences, most notably the Ugi four-component reaction (U-4CR). organic-chemistry.orgnih.gov

The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov The versatility of the U-4CR allows for the rapid generation of a wide variety of structures with a high degree of molecular diversity. By employing this compound as the amine component, a diverse range of α-acylamino-carboxamides can be synthesized, each incorporating the substituted piperidine core.

This approach has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are key intermediates for potent opioid analgesics such as carfentanil and remifentanil. researchgate.net The use of an Ugi-based strategy in these syntheses has been shown to be more efficient than traditional multi-step methods, offering improved yields and shorter reaction times. researchgate.net

Table 2: Representative Ugi Four-Component Reaction

| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Product |

| This compound | Aldehyde (R¹-CHO) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | α-Acylamino-carboxamide incorporating the piperidine scaffold |

The products of such Ugi reactions, featuring the 1-benzyl-3-methoxy-piperidin-4-yl moiety, can serve as advanced intermediates for further chemical transformations. The benzyl (B1604629) group can be readily removed via catalytic hydrogenation to provide a secondary amine, which can then be functionalized to introduce additional diversity. This combination of MCRs followed by post-condensation modifications provides a powerful platform for the synthesis of complex, drug-like molecules.

Design and Synthesis of Chemical Libraries Based on the Piperidine Core

The development of chemical libraries is a fundamental aspect of modern drug discovery, enabling the screening of large numbers of compounds to identify new hits and leads. The piperidine scaffold is an attractive core for such libraries due to its conformational flexibility and its prevalence in known drugs. This compound is an excellent starting point for the construction of a focused library of compounds based on the 4-aminopiperidine motif.

The use of multi-component reactions, such as the Ugi reaction, is particularly well-suited for the parallel synthesis of compound libraries. mdpi.com By systematically varying the other three components of the Ugi reaction (the aldehyde, carboxylic acid, and isocyanide), a large and diverse library of compounds can be rapidly generated from this compound. Each compound in the library will share the common piperidine core but will differ in the side chains appended to the amide backbone.

This diversity-oriented synthesis approach allows for the exploration of a broad chemical space around the 4-aminopiperidine scaffold. The resulting library of compounds can then be screened against a variety of biological targets to identify molecules with desired pharmacological activities. The modular nature of the Ugi reaction also facilitates the rapid synthesis of analogues of any initial hits to optimize their properties.

The generation of such libraries is not limited to the Ugi reaction. Other MCRs, as well as traditional parallel synthesis techniques, can be employed to further expand the diversity of molecules derived from this compound. The strategic design of these libraries, guided by computational modeling and an understanding of the desired target space, can significantly increase the probability of discovering novel and potent therapeutic agents.

Molecular Recognition and Ligand Receptor Interaction Studies in Vitro Focus

In Silico Prediction of Molecular Targets for Piperidine (B6355638) Derivatives

The initial step in understanding the pharmacological potential of novel compounds like 1-Benzyl-3-methoxy-piperidin-4-ylamine often involves computational, or in silico, prediction of their biological targets. This approach utilizes the compound's chemical structure to forecast its interactions with known proteins, thereby guiding further preclinical research. clinmedkaz.org

Cheminformatics web tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are instrumental in identifying the most probable protein targets for new chemical entities. clinmedkaz.orgclinmedkaz.org These platforms operate on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.gov By comparing the structure of a query compound against vast databases of known ligands and their corresponding targets, these tools generate a ranked list of potential protein interactions. clinmedkaz.orgclinmedkaz.org

For new piperidine derivatives, these in silico analyses have predicted a wide range of potential biological activities and targets. The predictions indicate that these compounds may affect various enzymes, receptors, transport systems, and voltage-gated ion channels. clinmedkaz.orgclinmedkaz.org This broad spectrum of predicted targets suggests potential applications in diverse medical fields, including the treatment of cancer and central nervous system disorders. clinmedkaz.org The PASS tool, for instance, predicts possible pharmacological activities, while SwissTargetPrediction identifies the most likely protein targets, offering a comprehensive preliminary assessment of a compound's therapeutic potential. clinmedkaz.org

Table 1: Predicted Target Classes for Piperidine Derivatives using Cheminformatics

| Predicted Target Class | Potential Therapeutic Application |

|---|---|

| Enzymes (Kinases, Proteases, etc.) | Oncology, Anti-inflammatory |

| G-protein Coupled Receptors (GPCRs) | Neurology, Psychiatry |

| Ion Channels (Voltage-gated) | Neurology, Cardiology |

| Transporters | Neurology, Metabolic Disorders |

This table is a generalized representation based on predictions for the broader class of piperidine derivatives. clinmedkaz.orgclinmedkaz.org

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is crucial for understanding the binding mechanisms of piperidine derivatives at a molecular level. Studies on compounds structurally related to this compound, such as other benzyl-piperidine derivatives, have utilized docking to explore interactions with various protein targets, including sigma receptors, acetylcholinesterase (AChE), and dopamine receptors. nih.govnih.govmdpi.com

Docking simulations provide detailed profiles of the non-covalent interactions between a ligand and the amino acid residues within a protein's binding site. For piperidine-based compounds, these interactions are key to their affinity and selectivity.

For example, docking studies of potent piperidine derivatives with the Sigma 1 Receptor (S1R) have revealed critical interactions. The protonated nitrogen atom of the piperidine ring often forms a bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126. nih.gov Additionally, a π-cation interaction between the ionized nitrogen and the Phe107 residue frequently stabilizes the complex. nih.gov

In the context of acetylcholinesterase, a target for Alzheimer's disease treatment, docking studies of the inhibitor 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (E2020) show that the piperidine's ammonium group interacts primarily with Trp84, Phe330, and Asp72. nih.gov The benzyl (B1604629) group, a feature shared with the subject compound, interacts with Trp84 and Phe330. nih.gov

Similarly, a piperidine derivative designed as a dopamine D2 receptor ligand was shown to establish its main contact via the protonatable nitrogen atom with an aspartate residue (Asp 3.32) in the receptor's binding pocket. mdpi.com

Table 2: Key Ligand-Protein Interactions for Piperidine Derivatives from Docking Studies

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Sigma 1 Receptor (S1R) | Glu172, Asp126 | Salt Bridge | nih.gov |

| Sigma 1 Receptor (S1R) | Phe107 | π-cation | nih.gov |

| Acetylcholinesterase (AChE) | Trp84, Phe330, Asp72 | Ionic/Aromatic | nih.gov |

The binding affinity of a ligand is determined by the sum of its interactions with the receptor. Computational analyses, often combining molecular docking with molecular dynamics (MD) simulations, help to identify the key determinants of this affinity. benthamdirect.com MD simulations assess the stability of the docked pose over time, providing a more dynamic and physiologically relevant picture of the ligand-protein complex. nih.gov

Structure-Activity Relationship (SAR) Studies Through Molecular Modifications (In Vitro Correlation)

Structure-Activity Relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For piperidine derivatives, SAR studies have provided invaluable insights into the structural features required for potent and selective interaction with various targets. clinmedkaz.org

Through systematic modifications of the piperidine scaffold, researchers have identified key structural determinants for molecular interactions.

The Piperidine Ring: The piperidine moiety itself is often a critical structural element. In studies of dual-acting histamine H3 and sigma-1 receptor (σ1R) ligands, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the σ1R while maintaining high affinity for the H3R. nih.gov This highlights the piperidine ring as a key pharmacophoric feature for certain target classes. nih.gov

Substituents on the Nitrogen Atom: The substituent on the piperidine nitrogen plays a significant role in defining the compound's activity. The benzyl group, as present in this compound, is a common feature in many biologically active piperidines, often engaging in hydrophobic and aromatic interactions within the binding pocket. nih.gov

Substitutions on the Piperidine Ring: The nature and position of other substituents are also crucial. For instance, in a series of S1R ligands, the addition of a 4-hydroxylphenyl moiety was found to be generally detrimental to affinity for both S1R and S2R. nih.gov In contrast, studies on flavone derivatives showed that incorporating a piperidine ring at a specific position resulted in potent anticancer activity. nih.gov The presence and position of functional groups capable of hydrogen bonding, such as hydroxyl or methoxy (B1213986) groups, can significantly influence binding stability and specificity. mdpi.com The chair conformation is the most universally stable arrangement for the piperidine ring, regardless of the nitrogen substituent. iucr.org

Table 3: Summary of Structure-Activity Relationship Findings for Piperidine Derivatives

| Structural Modification | Effect on Biological Activity | Target Class Example | Reference |

|---|---|---|---|

| Piperazine replaced with Piperidine | Increased affinity for σ1R | Sigma Receptors | nih.gov |

| Addition of 4-hydroxylphenyl group | Decreased affinity for S1R/S2R | Sigma Receptors | nih.gov |

Systematic Variation of Substituents and Their Impact on Binding

The principles of molecular recognition and ligand-receptor interactions for derivatives of this compound are often elucidated through systematic structural modifications. While direct and extensive research on the specific systematic variation of substituents for this compound is not widely published, valuable insights can be drawn from structure-activity relationship (SAR) studies on closely related 1-benzylpiperidine and 4-aminopiperidine (B84694) analogs. These studies demonstrate how modifications to the piperidine ring and its substituents can significantly influence binding affinity and selectivity for various receptors.

For instance, research on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor (D4R) antagonists provides a compelling case study on the impact of substituent changes. In this series, while the core piperidine structure is altered with gem-difluoro substitution, the systematic variation of the phenoxy moiety at a position analogous to the methoxy group in this compound offers relevant insights. The data reveals that even subtle changes to the electronic and steric properties of the substituent can lead to significant shifts in binding affinity. For example, the introduction of a 3,4-difluorophenyl group resulted in a compound with high potency (Ki = 5.5 nM), whereas removing the 4-fluoro group led to a noticeable decrease in binding (Ki = 27 nM). This highlights the sensitivity of the receptor's binding pocket to the substituent's electronic landscape.

Similarly, studies on other substituted 4-aminopiperidine compounds have underscored their potential for high-affinity receptor binding. For example, 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine and its 3-isopropoxy analog demonstrated high affinity for the cloned human dopamine D4 receptor with Ki values of 2.2 nM and 1.4 nM, respectively nih.gov. This suggests that the 1-benzyl-4-aminopiperidine scaffold is a promising starting point for developing potent receptor ligands and that substitutions at the 3-position of the piperidine ring can modulate this activity.

Another relevant example comes from the investigation of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, which have shown high affinity for sigma (σ) receptors. In this series, the length of the linker between the 1-benzylpiperidine moiety and the pyridine (B92270) ring played a crucial role in σ1 receptor affinity. While not a direct substitution on the piperidine ring, this demonstrates the importance of the spatial arrangement of functional groups relative to the core structure. One of the most potent ligands in this series exhibited a Ki value of 1.45 nM for the human σ1 receptor nih.gov.

The following interactive data table summarizes the binding affinities of some illustrative 1-benzylpiperidine analogs from various studies, showcasing the impact of substituent variations on receptor binding.

| Compound/Analog Series | Substituent Variation | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives | 3,4-difluorophenyl | Dopamine D4 | 5.5 |

| 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives | 3-methylphenyl | Dopamine D4 | 13 |

| 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives | phenyl | Dopamine D4 | 27 |

| Substituted 4-aminopiperidines | 3-ethoxy-N-methyl-2-pyridinylamine | Dopamine D4 | 2.2 |

| Substituted 4-aminopiperidines | 3-isopropoxy-N-methyl-2-pyridinylamine | Dopamine D4 | 1.4 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine derivatives | -6-[methyl(prop-2-yn-1-yl)amino]-3,5-dicarbonitrile | Sigma-1 (human) | 1.45 |

Biophysical Characterization of Molecular Interactions in Cell-Free Systems

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.govnuvisan.com In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target receptor, and the heat released or absorbed is measured. nih.govnuvisan.com This allows for the determination of the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govnuvisan.comnih.gov These thermodynamic parameters provide deep insights into the driving forces of the interaction. For instance, a binding event driven by a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions, whereas a large positive entropy change often indicates the release of ordered water molecules from the binding interface.

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying molecular interactions in real-time. mdpi.com In an SPR experiment, the receptor is typically immobilized on a sensor chip, and a solution of the ligand is flowed over the surface. mdpi.comnih.gov The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. mdpi.comnih.gov This allows for the determination of the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon). The kinetic information provided by SPR is particularly valuable for understanding the residence time of a ligand on its receptor, a parameter that is increasingly recognized as being important for in vivo efficacy. Biophysical fragment screening of a thermostabilized β1-adrenergic receptor using SPR has successfully identified moderate affinity arylpiperazine hits, demonstrating the utility of this technique for piperidine-containing compounds nih.gov.

The following interactive data table illustrates the type of data that can be obtained from biophysical characterization of ligand-receptor interactions, using hypothetical values for a 1-benzylpiperidine derivative to showcase the parameters measured by ITC and SPR.

| Biophysical Technique | Parameter | Hypothetical Value for a 1-Benzylpiperidine Derivative | Information Provided |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 10 nM | Strength of the interaction |

| Stoichiometry (n) | 1.0 | Molar ratio of ligand to receptor in the complex | |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | Contribution of hydrogen bonds and van der Waals forces | |

| Entropy Change (TΔS) | +2.5 kcal/mol | Contribution of hydrophobic interactions and conformational changes | |

| Surface Plasmon Resonance (SPR) | Association Rate (kon) | 2 x 10^5 M-1s-1 | Rate of complex formation |

| Dissociation Rate (koff) | 2 x 10^-3 s-1 | Rate of complex decay (residence time) | |

| Equilibrium Dissociation Constant (Kd) | 10 nM | Overall binding affinity (koff/kon) |

Q & A

Q. What are the established synthetic routes for synthesizing 1-Benzyl-3-methoxy-piperidin-4-ylamine, and what intermediates are critical in these processes?

- Methodological Answer : A common approach involves multi-step synthesis starting with N-acylation of pyridine derivatives, followed by quaternization using benzyl halides. For example, partial reduction of intermediates with sodium borohydride and subsequent reductive amination using titanium(IV) isopropoxide can yield the target compound. Critical intermediates include 1-benzyl-4-methylpiperidin-3-one, which undergoes resolution to isolate enantiomers . Alternative pathways involve reductive amination of 1-benzyl-4-piperidone with aniline derivatives, as seen in fentanyl analog syntheses .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Use UV/Vis spectroscopy (λmax ~249–296 nm for related piperidine derivatives) for preliminary identification . Confirm structural integrity via H/C NMR to resolve methoxy and benzyl protons. High-resolution mass spectrometry (HRMS) or LC-MS is critical for molecular weight validation. For purity assessment, employ HPLC with polar stationary phases (e.g., C18 columns) and gradient elution using acetonitrile/water mixtures .

Q. What are the best practices for storing this compound to ensure stability?

- Methodological Answer : Store in tightly sealed containers under inert gas (argon/nitrogen) at −20°C to prevent oxidation. Ensure the storage area is dry, well-ventilated, and free from ignition sources. Avoid prolonged exposure to light, as methoxy groups may undergo photodegradation .

Advanced Research Questions

Q. How can researchers optimize the reductive amination step to minimize by-product formation?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2–1.5 equivalents of sodium triacetoxyborohydride) and solvent choice (e.g., dichloroethane or methanol) to enhance selectivity. Introduce acetic acid as a catalyst to stabilize imine intermediates. Monitor reaction progress via TLC or in situ FTIR to terminate the reaction at ~90% conversion, reducing over-reduction by-products .

Q. What strategies resolve discrepancies between NMR data and computational predictions for derivatives of this compound?

- Methodological Answer : Perform conformational analysis using DFT calculations (e.g., B3LYP/6-31G*) to model rotational barriers of the methoxy group. Cross-validate experimental NMR shifts with computed chemical shifts (e.g., using GIAO method). If discrepancies persist, check for solvent effects or diastereomeric impurities via chiral HPLC .

Q. How can regioisomeric by-products during synthesis be analytically confirmed and quantified?

- Methodological Answer : Use H-H COSY and NOESY NMR to distinguish regioisomers based on coupling patterns. Quantify impurities via GC-MS with selective ion monitoring (SIM) or UPLC-PDA at 210–260 nm. For trace analysis, employ LC-HRMS/MS in positive ion mode with a limit of detection (LOD) ≤0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。